9-Octadecenoic acid, ethyl ester
Overview
Description
9-Octadecenoic acid, ethyl ester, is a derivative of oleic acid, which is a monounsaturated fatty acid. It is formed through the esterification of oleic acid, where the carboxyl group of the fatty acid reacts with ethanol to form the ethyl ester. This compound is of interest due to its effects on the permeation of drugs through the skin. In a study, it was found that the ethyl ester derivatives of cis- and trans-12-hydroxy-9-octadecenoic acid significantly enhanced the transdermal flux of hydrocortisone and 5-fluorouracil when compared to their parent fatty acids .
Synthesis Analysis
The synthesis of esters like 9-Octadecenoic acid, ethyl ester, involves the reaction of an alcohol (in this case, ethanol) with a fatty acid (oleic acid). The study provided does not detail the synthesis of 9-Octadecenoic acid, ethyl ester specifically, but it does mention the synthesis of a related compound, methyl (E)-5-octadecen-7,9-diynoate, which was achieved by coupling a synthesized C1 to C8 fragment with 1-decyne . This indicates that the synthesis of such esters can involve complex organic reactions and may require multiple steps, including coupling reactions.
Molecular Structure Analysis
The molecular structure of 9-Octadecenoic acid, ethyl ester, is characterized by the presence of an ester functional group, which is the result of the esterification process. The structure also includes a long hydrocarbon chain typical of fatty acids, with a cis- or trans- double bond. The exact position of the double bond and the configuration (cis or trans) can influence the compound's physical properties and its interaction with other molecules, such as drugs .
Chemical Reactions Analysis
9-Octadecenoic acid, ethyl ester, as an ester, can participate in chemical reactions typical of this functional group. For instance, it can undergo hydrolysis to yield the parent fatty acid and ethanol. The study provided does not detail specific chemical reactions of 9-Octadecenoic acid, ethyl ester, but it does show that the ester derivatives of fatty acids can significantly affect the permeation of drugs through the skin, which suggests that they may interact with biological membranes in a way that alters their permeability .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9-Octadecenoic acid, ethyl ester, are influenced by its molecular structure. As an ester of a fatty acid, it is likely to be less polar than the parent acid and more soluble in organic solvents. The presence of the ester group also makes it more volatile than the parent fatty acid. The study indicates that the ethyl esters of cis- and trans-12-hydroxy-9-octadecenoic acid have a greater effect on the skin permeation of hydrocortisone than the methyl esters, which suggests that the ethyl esters may have different solubility and permeability characteristics .
Scientific Research Applications
Skin Permeation Enhancement
9-Octadecenoic acid, ethyl ester, and its related derivatives have shown significant potential in enhancing the skin permeation of hydrophobic and hydrophilic drugs. This characteristic is particularly crucial in the transdermal delivery of drugs, ensuring that they can effectively reach systemic circulation through the skin. The ethyl esters of cis- and trans-12-hydroxy-9-octadecenoic acid, in particular, have been highlighted for their pronounced enhancing effect, making them a focal point in the development of improved transdermal drug delivery systems (Song, Lau-cam & Kim, 2001).
Insect Metabolomics
In studies related to insect metabolomics, particularly in understanding the biological changes during the mating procedures of the Mediterranean fruit fly, 9-Octadecenoic acid, ethyl ester, has been identified as one of the main compounds. This discovery contributes to the broader understanding of insect behavior and can have implications in agriculture and pest control strategies (Al-Khshemawee et al., 2018).
Industrial Chemical Synthesis
The compound has been studied for its role in the metathesis reactions of fatty acids, which is a method to produce industrially important platform chemicals. These chemicals find applications in various industries, including those producing lubricants, plasticizers, cosmetics, and grease. The specificity of 9-Octadecenoic acid, ethyl ester in these reactions highlights its significance in the field of green chemistry and the production of sustainable industrial materials (Vyshnavi, Prasad & Karuna, 2015).
properties
IUPAC Name |
ethyl (E)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGKNOAMLMIIKO-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00110052 | |
Record name | Ethyl (9E)-octadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00110052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethyl oleate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034451 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
205.00 to 208.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl oleate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034451 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
9-Octadecenoic acid, ethyl ester | |
CAS RN |
6114-18-7, 111-62-6 | |
Record name | Ethyl elaidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6114-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl elaidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006114187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (9E)-octadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00110052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl elaidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl oleate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034451 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-32 °C | |
Record name | Ethyl oleate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034451 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.